2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
描述
The compound 2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core with two key substituents:
- Position 2: A 2-butoxyphenyl group, contributing enhanced lipophilicity due to the butoxy chain.
- Position 5: A methyloxazole moiety substituted with a 4-chlorophenyl group, introducing steric and electronic effects.
Pyrazolo-pyrazinone derivatives are often explored for pharmacological properties, including antimicrobial and anticancer activities .
属性
IUPAC Name |
2-(2-butoxyphenyl)-5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-3-4-15-34-25-8-6-5-7-21(25)22-16-24-27(33)31(13-14-32(24)30-22)17-23-18(2)35-26(29-23)19-9-11-20(28)12-10-19/h5-14,16H,3-4,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSGTQRVIYMBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogs of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Key Structural and Functional Differences
Alkoxy Chain Variations :
- The target compound has a butoxy chain (4 carbons), which increases lipophilicity compared to ethoxy (2 carbons in Analog 3) or methoxy groups (Analogs 1 and 2). This may improve membrane permeability but reduce aqueous solubility .
- Analog 1 uses a 3,4-dimethoxyphenethyl group, introducing polar methoxy groups that could enhance hydrogen bonding with biological targets .
Chlorophenyl Substitution: The target compound has a para-chlorophenyl group on the oxazole, whereas Analog 2 uses a meta-chlorophenyl substitution.
Core Saturation :
- Analog 1 features a 6,7-dihydropyrazine ring, reducing aromaticity and possibly increasing conformational flexibility compared to the fully unsaturated core of the target compound .
Oxazole vs. Pyrimidine/Pyranopyrazole Moieties: Compounds like those in (pyrazolo[1,5-a]pyrimidines) differ in their heterocyclic cores, which can significantly impact electronic properties and biological interactions .
常见问题
Q. What are the typical synthetic routes and optimization strategies for synthesizing pyrazolo[1,5-a]pyrazine derivatives with substituted oxazole and aryl groups?
- Methodological Answer: Synthesis involves multi-step reactions:
Oxazole Intermediate Formation: React chlorinated aromatic compounds (e.g., 4-chlorophenyl derivatives) with methoxy-substituted phenols under acidic conditions to form oxazole rings .
Pyrazole Core Assembly: Couple oxazole intermediates with pyrazolo[1,5-a]pyrazine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling .
Final Functionalization: Introduce substituents (e.g., butoxyphenyl groups) using alkylation or Mitsunobu reactions.
- Optimization: Use polar aprotic solvents (DMF, DMSO) at 60–80°C for coupling steps, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and integration ratios (e.g., distinguishing methyloxazolyl protons at δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ ion for C26H25ClN4O3: ~507.15 g/mol) .
- X-ray Crystallography: Resolve stereochemistry and packing interactions, particularly for chiral centers or strained ring systems .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer:
- Anticancer Activity: MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC50 determination; compare with structurally similar compounds (e.g., pyrazolo-pyrazines with IC50 values ranging 5–50 µM) .
- Enzyme Inhibition: Fluorescence-based kinase inhibition assays (e.g., EGFR or VEGFR2) using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer:
Systematic Substituent Variation: Modify the butoxyphenyl chain length (e.g., ethoxy vs. propoxy) and oxazole methyl groups to assess hydrophobicity and steric effects .
Biological Testing: Compare IC50 values across analogs (see example table below) to identify critical functional groups.
Example SAR Table:
| Substituent (R1) | Oxazole Methyl (R2) | IC50 (µM) |
|---|---|---|
| Butoxyphenyl | Yes | 12.3 |
| Ethoxyphenyl | No | >50 |
| Data adapted from analogs in |
Q. How can contradictory data on biological activity across similar compounds be resolved?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains), identifying key interactions (e.g., hydrogen bonds with oxazole nitrogen) .
- Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What computational methods are suitable for predicting electron density and reactivity of this compound?
- Methodological Answer:
- Multiwfn Analysis: Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., high electron density at pyrazine N-atoms) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., susceptibility to electrophilic attack at the oxazole ring) .
Q. How can crystallographic data resolve conformational ambiguities in the pyrazolo-pyrazine core?
- Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze dihedral angles between aryl rings (e.g., pyrazolo-pyrazine vs. oxazole planes typically show angles of 16–85°) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing packing and stability .
Methodological Notes for Data Contradiction Analysis
- Conflicting Synthesis Yields: Reproduce reactions with controlled moisture levels (e.g., under argon) to address discrepancies in oxazole intermediate yields .
- Divergent Biological Results: Cross-validate using orthogonal assays (e.g., Western blotting for kinase inhibition alongside MTT data) .
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